MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan
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Overview
Description
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan is a pharmaceutical composition containing an antibody-drug conjugate. This compound is designed to target specific cells, delivering a cytotoxic agent directly to the target, thereby minimizing systemic toxicity. It is primarily used in the field of oncology for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan involves multiple steps, including the formation of peptide bonds and the incorporation of the cyclopropanol and Exatecan moieties. The process typically starts with the synthesis of the peptide chain, followed by the attachment of the cyclopropanol and Exatecan units. The reaction conditions often involve the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of bonds .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process is usually carried out in a controlled environment to prevent contamination and degradation of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The cyclopropanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
Hydrolysis: Formation of smaller peptide fragments.
Oxidation: Formation of ketones or aldehydes from the cyclopropanol moiety.
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Employed in cell biology to study targeted drug delivery mechanisms.
Medicine: Utilized in oncology for targeted cancer therapy, reducing systemic toxicity and improving therapeutic outcomes.
Industry: Applied in the pharmaceutical industry for the development of new antibody-drug conjugates and targeted therapies
Mechanism of Action
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan exerts its effects by targeting specific cells through its antibody component. Once bound to the target cell, the compound is internalized, and the cytotoxic agent (Exatecan) is released. Exatecan inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Deruxtecan: Another antibody-drug conjugate with a similar structure but different cytotoxic agent.
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Daunorubicin: Contains Daunorubicin as the cytotoxic agent, used in targeted cancer therapy
Uniqueness
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan is unique due to its specific combination of peptide sequence and cytotoxic agent, which provides a balance between stability and efficacy. Its ability to target specific cells and deliver the cytotoxic agent directly to the target site makes it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C54H58FN9O13 |
---|---|
Molecular Weight |
1060.1 g/mol |
IUPAC Name |
1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C54H58FN9O13/c1-3-54(75)34-21-39-48-32(26-64(39)50(72)33(34)27-76-52(54)74)47-36(14-13-31-29(2)35(55)22-37(61-48)46(31)47)62-51(73)53(17-18-53)77-28-59-42(67)24-58-49(71)38(20-30-10-6-4-7-11-30)60-43(68)25-57-41(66)23-56-40(65)12-8-5-9-19-63-44(69)15-16-45(63)70/h4,6-7,10-11,15-16,21-22,36,38,75H,3,5,8-9,12-14,17-20,23-28H2,1-2H3,(H,56,65)(H,57,66)(H,58,71)(H,59,67)(H,60,68)(H,62,73)/t36-,38-,54-/m0/s1 |
InChI Key |
NGEGCXGRKSPISA-IJZYVGEDSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
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